molecular formula C26H37NO3 B1237170 Fesoterodine CAS No. 286930-02-7

Fesoterodine

Cat. No.: B1237170
CAS No.: 286930-02-7
M. Wt: 411.6 g/mol
InChI Key: DCCSDBARQIPTGU-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fesoterodine is an antimuscarinic agent used primarily in the treatment of overactive bladder syndrome. It is marketed under the brand name Toviaz and was developed by Schwarz Pharma AG. This compound is a prodrug, meaning it is metabolized in the body to produce its active form, 5-hydroxymethyl tolterodine, which exerts the therapeutic effects .

Mechanism of Action

Target of Action

Fesoterodine primarily targets muscarinic receptors , which play a crucial role in the contraction of urinary bladder smooth muscle . These receptors are part of the cholinergic system and are involved in various physiological functions, including the regulation of heart rate, smooth muscle contraction, and glandular secretion.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the cholinergic pathway . In this pathway, acetylcholine binds to muscarinic receptors to mediate various physiological responses, including bladder contraction . By acting as a competitive antagonist at these receptors, this compound disrupts this pathway, leading to decreased bladder contraction .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties for once-daily dosing . After oral administration, it is well absorbed and rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite is responsible for the antimuscarinic activity of this compound . The systemic exposure to 5-hydroxymethyl tolterodine increases proportionally with dose .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the active metabolite of this compound’s AUC (Area Under the Curve) by approximately 19% and Cmax (maximum serum concentration) by 18% . Additionally, the drug’s efficacy can be affected by the patient’s metabolic status. For example, systemic exposure to 5-hydroxymethyl tolterodine is about 2-fold higher in poor metabolizers compared with extensive metabolizers .

Biochemical Analysis

Biochemical Properties

Fesoterodine plays a crucial role in biochemical reactions by acting as a competitive antagonist at muscarinic receptors. Once ingested, this compound is hydrolyzed by plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine. This metabolite exhibits antimuscarinic activity by binding to muscarinic receptors, particularly the M2 and M3 subtypes, which are involved in bladder contraction and salivation . By inhibiting these receptors, this compound reduces detrusor pressure and bladder contractions, thereby alleviating symptoms of overactive bladder.

Cellular Effects

This compound influences various cellular processes, particularly in the urinary bladder. It inhibits bladder muscle contractions by blocking muscarinic receptors, leading to a decrease in detrusor pressure and an increase in bladder capacity . This action helps manage symptoms of urgency, frequency, and incontinence. Additionally, this compound may affect cell signaling pathways related to muscarinic receptor activity, although specific details on gene expression and cellular metabolism changes are less well-documented.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 5-hydroxymethyl tolterodine, which then acts as a competitive antagonist at muscarinic receptors . By binding to these receptors, it prevents acetylcholine from activating them, thereby inhibiting bladder contractions. This competitive antagonism at muscarinic receptors results in decreased detrusor pressure and reduced bladder contractions, ultimately leading to improved bladder control and reduced symptoms of overactive bladder.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The drug is rapidly hydrolyzed to its active metabolite, which then exerts its effects. Studies have shown that the efficacy of this compound can be observed within a few days of administration, with full therapeutic effects typically seen after one week . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its active metabolite has a half-life of approximately 7-8 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound result in more pronounced antimuscarinic effects, such as increased bladder capacity and reduced urinary frequency . At very high doses, this compound can cause adverse effects, including dry mouth, constipation, and blurred vision . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is metabolized primarily in the liver through two major pathways involving the cytochrome P450 enzymes CYP2D6 and CYP3A4 . After oral administration, this compound is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine, which is further metabolized to inactive metabolites. The involvement of these enzymes in the metabolic pathways of this compound underscores the importance of considering potential drug interactions and individual variations in enzyme activity.

Transport and Distribution

This compound and its active metabolite are well-absorbed and distributed throughout the body. The active metabolite, 5-hydroxymethyl tolterodine, has a volume of distribution of approximately 169 liters . It is primarily bound to plasma proteins, including albumin and alpha-1-acid glycoprotein . The distribution of this compound within cells and tissues is influenced by its binding to these proteins, which affects its localization and accumulation.

Subcellular Localization

Given its role as a muscarinic receptor antagonist, it is likely that this compound exerts its effects at the cell membrane, where muscarinic receptors are located

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fesoterodine involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods: In industrial settings, this compound is often produced through a salification reaction with fumaric acid in an organic solvent, typically a ketone, at controlled temperatures. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Fesoterodine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCSDBARQIPTGU-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182853
Record name Fesoterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fesoterodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Highly soluble
Record name Fesoterodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Fesoterodine, once converted to its active metabolite, 5-hydroxymethyltolterodine, acts as a competitive antagonists at muscarinic receptors. This results in the inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder.
Record name Fesoterodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

286930-02-7, 286930-03-8
Record name Fesoterodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286930-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fesoterodine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286930027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fesoterodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fesoterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2- methyl-,2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4- (hydroxymethyl)phenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FESOTERODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/621G617227
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fesoterodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fesoterodine
Reactant of Route 2
Reactant of Route 2
Fesoterodine
Reactant of Route 3
Fesoterodine
Reactant of Route 4
Reactant of Route 4
Fesoterodine
Reactant of Route 5
Reactant of Route 5
Fesoterodine
Reactant of Route 6
Fesoterodine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.